molecular formula C21H22N2O3 B11271967 2,4-Dimethylbenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

2,4-Dimethylbenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11271967
M. Wt: 350.4 g/mol
InChI Key: XDIZTEUCNDSPNF-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-dimethylphenyl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethylbenzyl chloride with 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize impurities and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the naphthyridine ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

(2,4-Dimethylphenyl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Nalidixic Acid: A related naphthyridine derivative with antibacterial properties.

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.

    Ofloxacin: Another fluoroquinolone with a naphthyridine core, used as an antibiotic.

Uniqueness: (2,4-Dimethylphenyl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group and the ester functionality distinguishes it from other naphthyridine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(2,4-dimethylphenyl)methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-5-23-11-18(19(24)17-9-7-15(4)22-20(17)23)21(25)26-12-16-8-6-13(2)10-14(16)3/h6-11H,5,12H2,1-4H3

InChI Key

XDIZTEUCNDSPNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=C(C=C(C=C3)C)C

Origin of Product

United States

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